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molecular formula C11H7ClIN B8713841 5-(4-Chlorophenyl)-2-iodopyridine

5-(4-Chlorophenyl)-2-iodopyridine

Cat. No. B8713841
M. Wt: 315.54 g/mol
InChI Key: RLRUOZCAJDEZSA-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

40.5 mL (33 mmol) tert-butylnitrite and 54 g (210 mmol) iodine are added to a solution of 38 g (190 mmol) 5-(4-chloro-phenyl)-pyridin-2-ylamine in 400 mL carbon tetrachloride in a flask protected from light and the mixture is stirred for 72 h at RT. A further 40.5 mL (33 mmol) tert-butylnitrite, 54 g (210 mmol) iodine and 100 mL DCM are added. The reaction solution is stirred for a further 24 h at RT. The solvent is eliminated i.vac. and the residue taken up in 125 mL EtOAc and 50 mL water. The aqueous phase is extracted once with EtOAc. The organic phase is dried over Na2SO4 and stirred for one night over activated charcoal. After filtration the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (PE/EtOAc 9:1).
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(ON=O)(C)(C)C.[I:8]I.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[CH:19][C:20](N)=[N:21][CH:22]=2)=[CH:13][CH:12]=1.C(Cl)Cl>C(Cl)(Cl)(Cl)Cl.CCOC(C)=O.O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:18]=[CH:19][C:20]([I:8])=[N:21][CH:22]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
40.5 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
54 g
Type
reactant
Smiles
II
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=NC1)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
54 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 72 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution is stirred for a further 24 h at RT
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted once with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
STIRRING
Type
STIRRING
Details
stirred for one night over activated charcoal
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=NC1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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